

Application of Cinanserin in Neuroscience Research: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	Cinanserin	
Cat. No.:	B3424166	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinanserin is a selective antagonist of the serotonin 2 (5-HT2) receptor family, with a notable preference for this group over 5-HT1 receptors.[1][2] Initially explored in the 1960s for its potential antipsychotic properties in schizophrenia research, its application in modern neuroscience research is primarily focused on elucidating the roles of the 5-HT2A and 5-HT2C receptors in various physiological and pathological processes. These receptors are implicated in a wide range of functions, including mood, anxiety, cognition, and appetite regulation.[3] Cinanserin serves as a valuable pharmacological tool to probe these functions. Beyond its activity at serotonin receptors, Cinanserin has also been identified as an inhibitor of the 3C-like proteinase of the SARS coronavirus, though this action is distinct from its effects in the central nervous system.[4]

This document provides detailed application notes and protocols for the use of **Cinanserin** in neuroscience research, targeting researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the available quantitative data for **Cinanserin**.



Parameter	Value	Receptor/Targ et	Species/Syste m	Reference
Binding Affinity (Ki)	41 nM	5-HT2 Receptor Family	Not Specified	[2][5]
3500 nM	5-HT1 Receptor Family	Not Specified	[2][5]	
In Vivo Efficacy (Forced Swim Test)	1, 2.5, and 5 μ g/mouse (i.c.v.)	5-HT2 Receptors (presumed)	Mouse	[1]

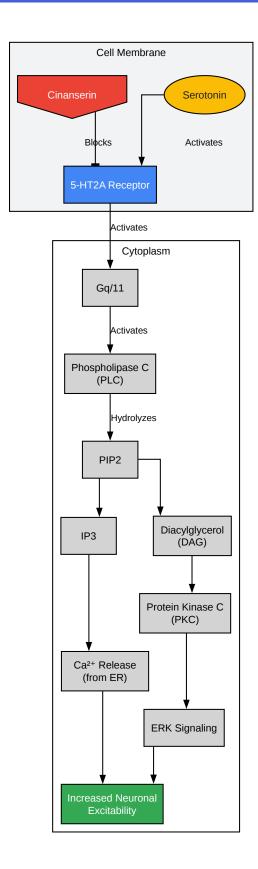
Signaling Pathways

Cinanserin exerts its effects in the central nervous system primarily through the blockade of 5-HT2A and 5-HT2C receptors. These G protein-coupled receptors (GPCRs) are predominantly coupled to the Gq/11 signaling pathway.

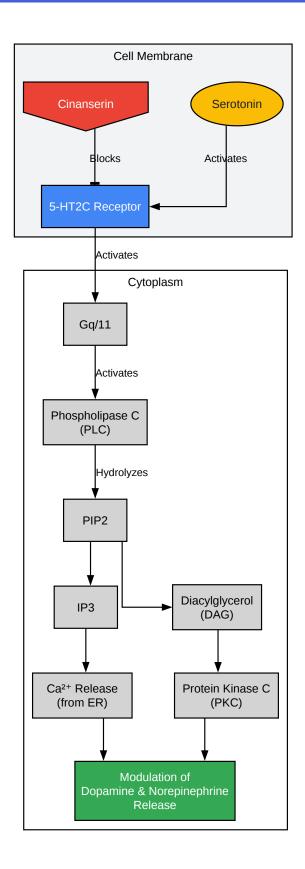
5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by serotonin initiates a signaling cascade that leads to increased neuronal excitability. **Cinanserin**, as an antagonist, blocks these downstream effects.

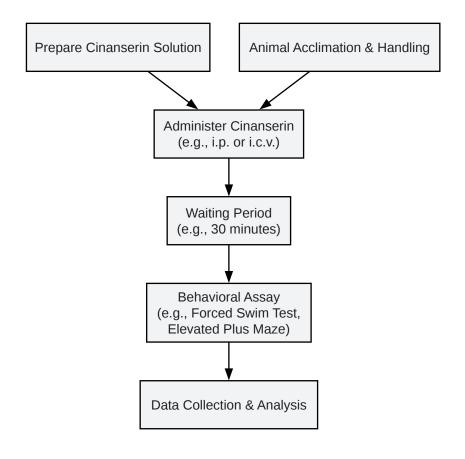












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